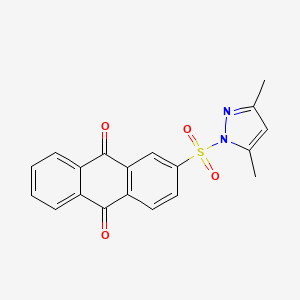

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione

Description

2-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione is a structurally complex anthraquinone derivative characterized by a sulfonyl-linked 3,5-dimethylpyrazole substituent at the 2-position of the anthracene-9,10-dione core. Anthraquinones are renowned for their diverse applications in pharmaceuticals, dyes, and materials science, with substitutions significantly altering their electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)sulfonylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-9-12(2)21(20-11)26(24,25)13-7-8-16-17(10-13)19(23)15-6-4-3-5-14(15)18(16)22/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLTZPIPIQHVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione typically involves the formation of the pyrazole ring followed by its attachment to the anthracene-9,10-dione structure. One common method involves the reaction of 3,5-dimethylpyrazole with a sulfonyl chloride derivative, followed by coupling with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring and the anthracene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism of action of 2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets through various pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the anthracene moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Amino-Substituted Anthraquinones

- 2-(Butylamino)anthracene-9,10-dione (5a) and 2,3-(Dibutylamino)anthracene-9,10-dione (5b): These compounds feature electron-donating amino groups at the 2- or 2,3-positions of the anthracene core. Substitution with amino groups enhances nucleophilicity and can improve solubility in polar solvents. Both compounds exhibited cytotoxic activity against MCF-7 and Hep-G2 cells (IC50: 1.1–13.0 µg/mL), attributed to intercalation with DNA or inhibition of topoisomerases .

- This may shift biological activity toward alternative mechanisms, such as enzyme inhibition via sulfonamide interactions.

Hydrazineylidene Derivatives

- 5-(2-(9,10-Dioxo-9,10-dihydroanthracene-2-yl)hydrazineylidene)thiazolidine-2,4-dione (1) : This derivative incorporates a thiazolidine ring via hydrazineylidene linkage. Such substitutions enhance π-conjugation and redox activity, making these compounds candidates for anticancer and antimicrobial applications .

- Comparison : The pyrazole-sulfonyl group in the target compound may offer superior steric hindrance and metabolic resistance compared to hydrazineylidene derivatives, which are prone to hydrolysis.

Bis-Sulfonyl Derivatives

- rel-2,7-Bis(((3R,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione dioxime: This compound features dual sulfonyl groups at the 2,7-positions, paired with a dioxime moiety.

- Comparison: The mono-sulfonyl substitution in the target compound may reduce steric bulk, enhancing membrane permeability compared to bis-substituted analogs.

Biological Activity

2-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonyl group linked to an anthracene dione core, which is known for its fluorescent properties and potential in photodynamic therapy. The presence of the pyrazole moiety enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to 2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione. For instance, compounds with similar structures demonstrated significant inhibition against various pathogens:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 5a | Not specified | Escherichia coli |

| 13 | Not specified | Candida albicans |

These compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin and Ketoconazole, indicating their effectiveness in combating resistant strains .

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines such as HeLa and MCF-7 revealed that derivatives of the compound exhibited varying degrees of toxicity. The results indicated:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6c | 15.1 | HeLa |

| 6d | 17.4 | MCF-7 |

These findings suggest that while some derivatives are potent against bacterial strains, they also possess significant cytotoxic effects against cancer cells .

The antimicrobial mechanism was investigated through biofilm inhibition assays and enzyme inhibition studies. The compound's derivatives were found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate synthesis:

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| DHFR | 0.52 - 2.67 |

This dual action not only disrupts bacterial growth but also prevents biofilm formation, which is critical in chronic infections .

Study on Antimicrobial Efficacy

In a comparative study involving several pyrazole derivatives, researchers found that compounds with sulfonyl groups exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study emphasized the importance of structural modifications in enhancing bioactivity .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted on various derivatives against multiple cancer cell lines. Results indicated that while some compounds were effective in inhibiting cancer cell proliferation, they also presented challenges due to their toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.